-Cyano-3-fluorophenyl 4-ethylbenzoate is an organic compound with the chemical formula C₁₆H₁₂FNO₂. It is a white to off-white crystalline powder with a CAS number of 86776-50-3. While the specific details of its synthesis are not widely available in open scientific literature, several suppliers offer the compound commercially, suggesting established synthetic procedures exist.
Research suggests that 4-Cyano-3-fluorophenyl 4-ethylbenzoate may hold potential applications in various scientific fields, although conclusive data is limited. Here are some potential areas of exploration:
4-Cyano-3-fluorophenyl 4-ethylbenzoate is an organic compound characterized by a cyano group and a fluorine atom attached to a phenyl ring, along with an ethylbenzoate moiety. The compound has the chemical formula C${16}$H${14}$FNO$_{2}$ and a CAS number of 86776-50-3. It appears as a solid at room temperature and is typically stored in cool, dark conditions to maintain its stability . This compound is part of a class of materials known as liquid crystal monomers, which are used in various applications including displays and sensors.
Currently, there is no documented information regarding the mechanism of action of 4-Cyano-3-fluorophenyl 4-ethylbenzoate in any biological system.
The reactivity of 4-cyano-3-fluorophenyl 4-ethylbenzoate has been studied in various contexts. Notably, it undergoes reactions with ozone, which are poorly understood but essential for assessing its environmental impact. The reaction pathways involve the formation of various products, indicating its potential persistence in the atmosphere . Additionally, studies on its degradation under ultraviolet light have shown that it can undergo photolysis, leading to the breakdown of the compound and formation of smaller molecules .
Research into the biological activity of 4-cyano-3-fluorophenyl 4-ethylbenzoate is limited, but it is categorized among compounds that may exhibit toxicological effects due to their structural characteristics. As part of a broader class of persistent organic pollutants, there are concerns regarding its bioaccumulation in aquatic environments and potential impacts on human health . Further studies are necessary to elucidate its specific biological effects.
The synthesis of 4-cyano-3-fluorophenyl 4-ethylbenzoate typically involves multi-step organic reactions. One common method includes the reaction between appropriate fluorinated phenols and benzoic acid derivatives under acidic or basic conditions. Specific synthetic routes may vary depending on desired yields and purity levels but generally involve standard organic synthesis techniques such as esterification and nucleophilic substitutions .
4-Cyano-3-fluorophenyl 4-ethylbenzoate finds applications primarily in the field of liquid crystal technology. It is utilized as a monomer in the production of liquid crystal displays (LCDs) and other electronic devices due to its unique optical properties. Additionally, it may be explored for use in advanced materials science applications where specific thermal and optical characteristics are required .
Interaction studies involving 4-cyano-3-fluorophenyl 4-ethylbenzoate have focused on its behavior in environmental contexts, particularly how it interacts with atmospheric components like ozone and ultraviolet light. These studies reveal that the compound can undergo significant transformations when exposed to these elements, leading to the formation of potentially harmful degradation products . Understanding these interactions is crucial for assessing environmental risks associated with this compound.
Several compounds exhibit structural similarities to 4-cyano-3-fluorophenyl 4-ethylbenzoate. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
4-Cyano-3,5-difluorophenyl 4-ethylbenzoate | Two fluorine atoms on phenyl ring | Increased reactivity due to additional fluorine |
4-Cyanophenyl 4-methylbenzoate | Methyl group instead of ethyl | Different alkyl substitution affects solubility |
4-Fluorophenyl 4-ethylbenzoate | Lacks cyano group | Lower potential for bioaccumulation |
Phenyl 4-ethylbenzoate | No cyano or fluorine substituents | Significantly different physical properties |
These compounds demonstrate variations in reactivity, biological activity, and application potential, highlighting the unique position of 4-cyano-3-fluorophenyl 4-ethylbenzoate within this chemical family.
Irritant